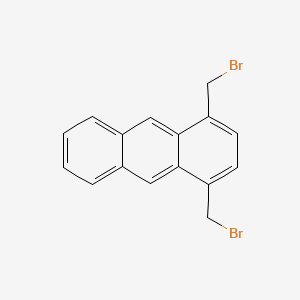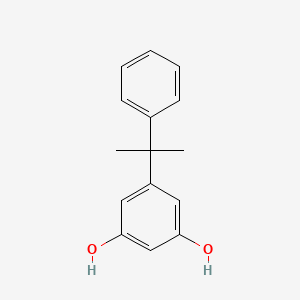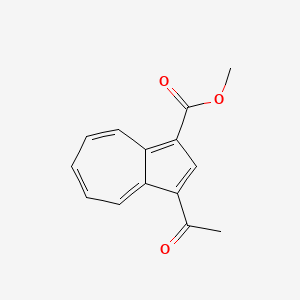
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester is an organic compound with the molecular formula C14H12O3 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Preparation Methods
The synthesis of 1-azulenecarboxylic acid, 3-acetyl-, methyl ester typically involves the esterification of 1-azulenecarboxylic acid with methanol in the presence of an acid catalystCommon catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial production methods for this compound may involve more efficient catalytic processes or alternative synthetic routes to optimize yield and purity
Chemical Reactions Analysis
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution can occur at the ester group.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol in the presence of a strong acid or base.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique azulene structure makes it valuable for studying aromaticity and electronic properties.
Biology: The compound’s derivatives may have potential biological activities, including anti-inflammatory and antimicrobial properties
Medicine: While not widely used in medicine, its derivatives could be explored for pharmaceutical applications due to their potential biological activities.
Mechanism of Action
The mechanism of action of 1-azulenecarboxylic acid, 3-acetyl-, methyl ester depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-rich azulene ring, which can participate in various electrophilic and nucleophilic reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester can be compared with other azulene derivatives and related compounds:
Azulene: The parent hydrocarbon, known for its blue color and aromatic properties.
1-Azulenecarboxylic acid: The carboxylic acid precursor to the ester, used in similar chemical reactions.
3-Acetylazulene: A related compound with an acetyl group directly attached to the azulene ring, differing in reactivity and applications.
Indole derivatives: Compounds with a similar bicyclic structure but different electronic properties and biological activities.
Properties
CAS No. |
58313-18-1 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 3-acetylazulene-1-carboxylate |
InChI |
InChI=1S/C14H12O3/c1-9(15)12-8-13(14(16)17-2)11-7-5-3-4-6-10(11)12/h3-8H,1-2H3 |
InChI Key |
NXCPLMDXMUUJHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C1=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


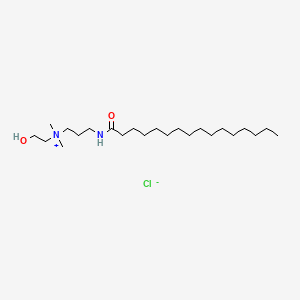
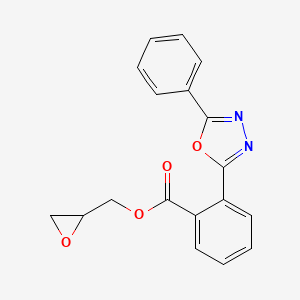
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
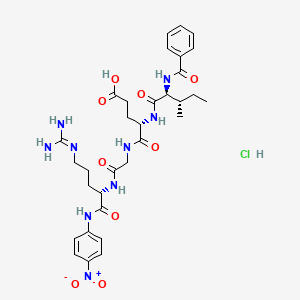
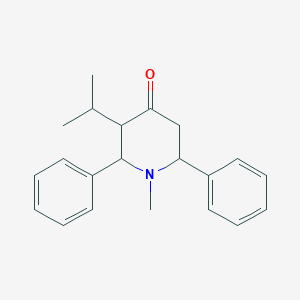


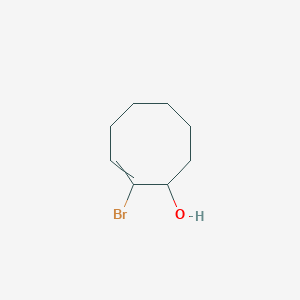
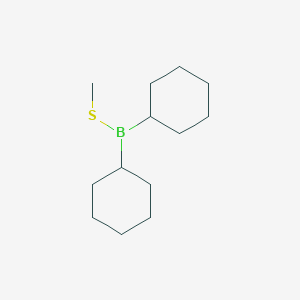

![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)
